1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride typically involves the reaction of 2,3-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to the desired aminooxy compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime intermediate back to the aminooxy compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Aminooxy compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the formation of stable oxime derivatives. This interaction is crucial in proteomics research, where the compound is used to label and identify proteins .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Aminooxy)methyl]-3-chlorobenzene hydrochloride
- 1-[(Aminooxy)methyl]-4-chlorobenzene hydrochloride
- 1-[(Aminooxy)methyl]-2,4-dichlorobenzene hydrochloride
Uniqueness
1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This compound’s ability to form stable oxime derivatives makes it particularly valuable in proteomics research and other scientific applications .
Properties
IUPAC Name |
O-[(2,3-dichlorophenyl)methyl]hydroxylamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO.ClH/c8-6-3-1-2-5(4-11-10)7(6)9;/h1-3H,4,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYFOAXXDATSHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CON.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594708 |
Source
|
Record name | O-[(2,3-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317821-70-8 |
Source
|
Record name | Hydroxylamine, O-[(2,3-dichlorophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317821-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-[(2,3-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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